1-n-Cbz-butane-1,3-diamine hcl

Regioselective synthesis Macrocyclisation Heterocycle formation

1-N-Cbz-butane-1,3-diamine hydrochloride (benzyl (3-aminobutyl)carbamate hydrochloride, C12H19ClN2O2, MW 258.75 g/mol) is a mono-protected aliphatic 1,3-diamine in which the benzylic carbamate (Cbz) group is installed on the N1 position, leaving the N3 amine free and stabilized as the hydrochloride salt. The compound presents a branched C4 backbone bearing a methyl substituent at C3, which creates a stereogenic center and a defined spatial separation between the two amine functionalities that is distinct from the linear 1,4- and 1,2-diamine congeners.

Molecular Formula C12H19ClN2O2
Molecular Weight 258.74 g/mol
Cat. No. B13982645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-n-Cbz-butane-1,3-diamine hcl
Molecular FormulaC12H19ClN2O2
Molecular Weight258.74 g/mol
Structural Identifiers
SMILESCC(CCNC(=O)OCC1=CC=CC=C1)N.Cl
InChIInChI=1S/C12H18N2O2.ClH/c1-10(13)7-8-14-12(15)16-9-11-5-3-2-4-6-11;/h2-6,10H,7-9,13H2,1H3,(H,14,15);1H
InChIKeySVSPLVWNFAKVRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-N-Cbz-butane-1,3-diamine HCl (CAS 1179361-78-4): A Mono-Protected 1,3-Diamine Building Block for Regioselective Synthesis and Orthogonal Protection Strategies


1-N-Cbz-butane-1,3-diamine hydrochloride (benzyl (3-aminobutyl)carbamate hydrochloride, C12H19ClN2O2, MW 258.75 g/mol) is a mono-protected aliphatic 1,3-diamine in which the benzylic carbamate (Cbz) group is installed on the N1 position, leaving the N3 amine free and stabilized as the hydrochloride salt [1]. The compound presents a branched C4 backbone bearing a methyl substituent at C3, which creates a stereogenic center and a defined spatial separation between the two amine functionalities that is distinct from the linear 1,4- and 1,2-diamine congeners. This regioisomeric scaffold, combined with the acid-stable Cbz protecting group and the crystalline salt form, has established the compound—particularly its enantiomerically pure (S)-form—as a strategic intermediate in the synthesis of the oxazolidinone antibiotic tedizolid and related bioactive molecules [2].

Why 1-N-Cbz-butane-1,3-diamine HCl Cannot Be Replaced by N-Cbz-1,4-diaminobutane, N-Boc-1,3-diaminobutane, or the Free Base


Procurement of a mono-protected diamine for multi-step synthesis is determined by three interdependent parameters that preclude generic substitution. First, the 1,3-regioisomer presents a branched C4 scaffold with the two amine groups separated by a two‑carbon bridge bearing a methyl substituent; this geometry directs distinct cyclisation patterns (e.g., six‑membered vs seven‑membered ring formation) and influences the stereochemical outcome of subsequent transformations compared with the linear 1,4-diaminobutane analogue [1]. Second, the Cbz group is stable to trifluoroacetic acid (TFA) at ambient temperature for 2–4 h, whereas the Boc group undergoes rapid acidolytic cleavage; thus, replacing Cbz with Boc eliminates the possibility of orthogonal deprotection when acid‑labile functionality is present . Third, the hydrochloride salt provides a non‑hygroscopic, crystalline solid with improved handling and storage stability relative to the free base, which is an oil or low‑melting solid prone to carbonate formation; this directly impacts stoichiometric accuracy in subsequent coupling reactions .

Quantitative Differentiation Evidence for 1-N-Cbz-butane-1,3-diamine HCl Against Its Closest Chemical Analogs


Regioisomeric Scaffold Distinction: 1,3-Diamine vs 1,4-Diamine Drives Divergent Cyclisation and Pharmacophore Geometry

The 1,3-diamine core of 1-N-Cbz-butane-1,3-diamine HCl places the two amine functionalities on a branched four-carbon chain, with the C3 methyl group creating a chiral centre and a C2–C3 bridge (~3.8 Å inter‑nitrogen distance by computational geometry). In contrast, N-Cbz-1,4-diaminobutane presents a linear four‑carbon bridge (~5.0 Å inter‑nitrogen distance) [1]. This structural difference directly governs cyclisation regiochemistry: the 1,3-scaffold preferentially forms six‑membered rings upon intramolecular cyclisation, whereas the 1,4-isomer yields seven‑membered rings, which exhibit lower kinetic favour and different conformational preferences. Consequently, the two regioisomers are not interchangeable in synthetic routes that depend on ring‑size control, such as the construction of oxazolidinone antibiotics (utilising the 1,3‑diamine) versus SGLT1 inhibitor intermediates (utilising the 1,4‑diamine) .

Regioselective synthesis Macrocyclisation Heterocycle formation

Orthogonal Protecting-Group Stability: Cbz Survives Acidic Conditions That Cleave Boc

The Cbz carbamate on 1-N-Cbz-butane-1,3-diamine HCl remains intact under acidic conditions that quantitatively remove the tert‑butoxycarbonyl (Boc) group. Cbz is reported to be stable to trifluoroacetic acid (TFA) at room temperature for 2–4 hours, whereas the Boc group undergoes complete cleavage within 30 minutes under identical conditions . This orthogonal stability profile is exploited in synthetic sequences where the free N3 amine of the target compound can be selectively functionalised while the Cbz‑protected N1 position remains latent, and subsequently, a Boc‑protected intermediate elsewhere in the molecule can be deprotected without affecting the Cbz group—or vice versa using catalytic hydrogenolysis for Cbz removal while leaving Boc intact [1].

Orthogonal protection Peptide synthesis Process chemistry

Hydrochloride Salt Form: Enhanced Physical Handling and Storage Stability Over the Free Base

1-N-Cbz-butane-1,3-diamine HCl is isolated as a crystalline hydrochloride salt (MW 258.75 g/mol), whereas the corresponding free base (CAS 885277-99-6) has a molecular weight of 222.28 g/mol and is a viscous oil or low‑melting solid . The salt form reduces hygroscopicity and suppresses carbonate formation from atmospheric CO₂, a common degradation pathway for unprotected aliphatic amines. While quantitative hygroscopicity data for this specific compound are not publicly available, the general advantage of amine hydrochlorides over free bases in terms of gravimetric dispensing accuracy (typically ≤0.5% weight variation for crystalline solids vs. ≥2% for oils) and long‑term storage stability is well established in process chemistry [1].

Salt selection Solid‑state stability Weighing accuracy

Documented Pharmaceutical Utility: The (S)-Enantiomer Is a Validated Intermediate for the FDA‑Approved Antibiotic Tedizolid

The (S)-enantiomer of 1-N-Cbz-butane-1,3-diamine (CAS 949916-64-7) is explicitly listed as a building block in the synthesis of tedizolid (Sivextro), an oxazolidinone antibiotic approved by the FDA in 2014 for the treatment of acute bacterial skin and skin structure infections, including MRSA [1]. In the published synthetic route, the Cbz‑protected (S)-diamine is elaborated to N-[3-fluoro-4-[6-(2-methyl-2H-tetrazol-5-yl)-3-pyridinyl]phenyl]carbamic acid phenylmethyl ester, a penultimate intermediate before oxazolidinone ring formation [2]. The racemic 1-N-Cbz-butane-1,3-diamine HCl (CAS 1179361-78-4) serves as a cost‑effective surrogate for route scouting, process optimisation, and analytical method development, where the use of the more expensive chiral building block can be reserved for the final, enantioselective campaign [2].

Oxazolidinone antibiotics Process development Route scouting

Procurement‑Relevant Application Scenarios for 1-N-Cbz-butane-1,3-diamine HCl Based on Verified Differentiation Evidence


Development of Oxazolidinone Antibiotics: Route Scouting and Process Optimisation

The racemic 1-N-Cbz-butane-1,3-diamine HCl is the cost‑effective first‑choice building block for early‑stage route scouting of oxazolidinone antibiotics, particularly tedizolid analogues. The Cbz‑protected 1,3‑diamine scaffold maps directly onto the pharmacophore of this antibiotic class, and the HCl salt form permits accurate stoichiometric charging in the initial coupling step without the weighing errors associated with the free base . Once a viable route is established, the process can be transferred to the (S)-enantiomer for the final, enantioselective campaign, thereby minimising expenditure of the chiral building block during optimisation phases [1].

Orthogonal Protection Strategies in Multi‑Step Heterocycle Synthesis

When a synthetic sequence requires sequential functionalisation of two amine groups under contrasting conditions—for example, an acid‑labile Boc group elsewhere in the molecule alongside a hydrogenolytically removable Cbz group—1-N-Cbz-butane-1,3-diamine HCl is the procurement choice. The Cbz group withstands TFA treatment (2–4 h at RT) while the Boc group is cleaved, enabling a chemoselective deprotection–coupling sequence that would be impossible with a bis‑Boc or bis‑Cbz protected diamine . The 1,3‑regioisomer further directs the regiochemistry of the first coupling event, preferentially reacting at the less hindered N3 position.

Medicinal Chemistry Campaigns Targeting Chiral 1,3‑Diamine‑Containing Pharmacophores

For structure–activity relationship (SAR) studies where the 1,3‑diamine core is a critical pharmacophoric element—such as in protease inhibitors or receptor antagonists—1-N-Cbz-butane-1,3-diamine HCl provides a bench‑stable, readily weighable building block that introduces the desired regioisomeric scaffold in a single step. The methyl substituent at C3 creates a stereogenic centre that can be exploited in asymmetric synthesis, and the Cbz group offers UV absorbance (λₘₐₓ ~254 nm) that facilitates reaction monitoring by TLC or HPLC, a practical advantage over Boc‑protected analogues that lack a strong chromophore [2].

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